molecular formula C8H4O4S B14477151 3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid CAS No. 67242-01-7

3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid

Cat. No.: B14477151
CAS No.: 67242-01-7
M. Wt: 196.18 g/mol
InChI Key: YSHMBQQWNFDERZ-UHFFFAOYSA-N
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Description

3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid: is an organic compound with a unique structure that includes both a benzoxathiole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with chloroacetic acid in the presence of a base, followed by oxidation to form the desired benzoxathiole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Functionalized benzoxathioles.

Mechanism of Action

The mechanism of action of 3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Properties

CAS No.

67242-01-7

Molecular Formula

C8H4O4S

Molecular Weight

196.18 g/mol

IUPAC Name

3-oxo-2,1-benzoxathiole-7-carboxylic acid

InChI

InChI=1S/C8H4O4S/c9-7(10)4-2-1-3-5-6(4)13-12-8(5)11/h1-3H,(H,9,10)

InChI Key

YSHMBQQWNFDERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SOC2=O

Origin of Product

United States

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